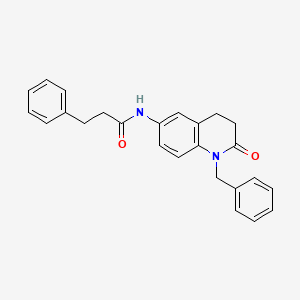

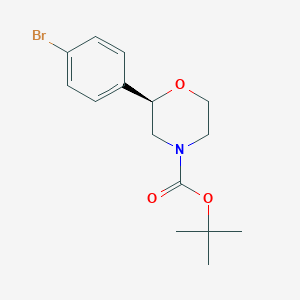

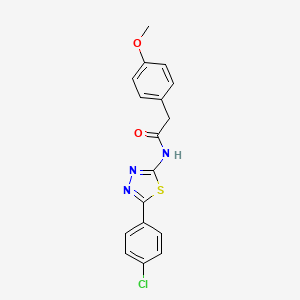

3-(5-bromopyridin-2-yl)-1H-imidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Derivative Formation

The compound 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one serves as a foundational structure for synthesizing various imidazo[1,2-a]pyridine derivatives, contributing to the exploration of heterocyclic chemistry and drug design. For instance, the preparation of 2-bromopyridine derivatives led to the development of imidazo[1,2-a]pyridine derivatives through amination and nitration processes, showing potential for creating analogues of known pharmaceuticals (Shawcross & Stanforth, 1993). Additionally, the imidazo[1,2-a]pyridine scaffold, recognized for its broad applications in medicinal chemistry and material science, is synthesized from readily available chemicals, highlighting its importance in various branches of chemistry (Bagdi, Santra, Monir, & Hajra, 2015).

Catalytic Applications and One-Pot Syntheses

The use of indium(III) bromide for the one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, aldehydes, and alkynes demonstrates the compound's role in facilitating efficient catalytic processes (Reddy, Reddy, Reddy, & Yadav, 2011). This approach underscores the effectiveness of specific catalysts in activating multiple reactants, leading to streamlined synthetic pathways for complex heterocycles.

Environmental and Biological Applications

The compound's derivatives have shown promise in environmental applications, such as CO2 capture, where a task-specific ionic liquid reacts reversibly with CO2, sequestering it as a carbamate salt (Bates, Mayton, Ntai, & Davis, 2002). Moreover, the study of polypyridyl Ru(II) complexes containing bromophenyl-imidazo[4,5-f]-1,10-phenanthroline derivatives elucidates the impact of ligand planarity on DNA-binding behaviors, indicating potential applications in biochemistry and pharmacology (Xu et al., 2003).

Properties

IUPAC Name |

3-(5-bromopyridin-2-yl)-1H-imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-1-2-7(11-5-6)12-4-3-10-8(12)13/h1-5H,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEJLZQJTWXQAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N2C=CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cinnamyl-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868229.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2868234.png)

![5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2868237.png)

![tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride](/img/structure/B2868240.png)